molecular formula C25H26ClN3O2 B11946680 4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide CAS No. 332146-90-4

4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide

Cat. No.: B11946680
CAS No.: 332146-90-4
M. Wt: 435.9 g/mol
InChI Key: RUFPWOHTERZEJW-WPWMEQJKSA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of chlorobenzyl, diethylamino, and benzylidene groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-(4-Chlorobenzyl)oxybenzaldehyde: This intermediate is synthesized through the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The intermediate 4-(4-Chlorobenzyl)oxybenzaldehyde is then reacted with N’-(4-(diethylamino)benzylidene)benzohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)benzaldehyde
  • N’-(4-(Diethylamino)benzylidene)benzohydrazide
  • 4-(4-Chlorobenzyl)oxyphenylboronic acid

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

332146-90-4

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H26ClN3O2/c1-3-29(4-2)23-13-7-19(8-14-23)17-27-28-25(30)21-9-15-24(16-10-21)31-18-20-5-11-22(26)12-6-20/h5-17H,3-4,18H2,1-2H3,(H,28,30)/b27-17+

InChI Key

RUFPWOHTERZEJW-WPWMEQJKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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